N,4-Dimethyl-N-phenylbenzenesulfonamide

Description

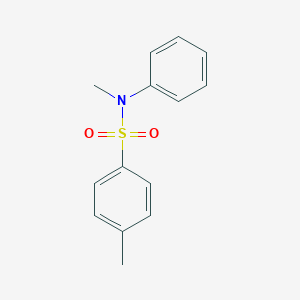

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-12-8-10-14(11-9-12)18(16,17)15(2)13-6-4-3-5-7-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFFCQILGLLHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277393 | |

| Record name | N,4-Dimethyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-62-2 | |

| Record name | 599-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 599-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,4-Dimethyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-P-TOLUENESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: N,4-Dimethyl-N-phenylbenzenesulfonamide

Physicochemical Profile, Synthetic Utility, and Reactivity Guide[1][2]

Executive Summary

N,4-Dimethyl-N-phenylbenzenesulfonamide (CAS 599-62-2) is a tertiary sulfonamide characterized by high thermal stability and resistance to hydrolytic cleavage.[1][2] Structurally derived from the condensation of p-toluenesulfonyl chloride (tosyl chloride) and N-methylaniline, it serves as a critical reference standard in medicinal chemistry for evaluating sulfonamide bond stability.[1][2] Unlike its secondary sulfonamide analogs, it lacks an acidic N-H proton, rendering it inert to base-catalyzed alkylation under standard conditions.[1][2] Its primary utility lies as a robust protecting group model, a mechanistic probe for reductive desulfonylation, and a crystalline intermediate in organic synthesis.

Chemical Identity & Structural Analysis[1][2]

The compound features a sulfonyl group bridging a p-tolyl ring and an N-methyl-phenyl amine moiety.[1][2] The steric bulk of the N-phenyl and N-methyl groups forces the molecule into a twisted conformation, limiting the lone pair delocalization from nitrogen into the sulfonyl group compared to primary sulfonamides.[1]

| Property | Specification |

| IUPAC Name | N,4-Dimethyl-N-phenylbenzenesulfonamide |

| Common Synonyms | N-Methyl-N-phenyl-p-toluenesulfonamide; N-Tosyl-N-methylaniline |

| CAS Number | 599-62-2 |

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2 |

| InChIKey | HEFFCQILGLLHQC-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical state and solubility limits is essential for process design.[1][2] The compound is a crystalline solid at room temperature, distinguishing it from many liquid N-alkyl anilines.[1][2]

| Parameter | Value / Description | Context for R&D |

| Physical State | White to off-white crystalline solid | Easy to handle/weigh compared to oils.[1][2] |

| Melting Point | 92 – 93 °C [1] | Sharp melting point allows for purity verification via capillary melting.[1][2] |

| Solubility (Organic) | High: DCM, CHCl₃, EtOAc, THF, Acetone | Compatible with standard organic workups. |

| Solubility (Aqueous) | Negligible (< 0.1 mg/mL) | Highly lipophilic; precipitates in water.[1][2] |

| LogP (Predicted) | ~2.9 - 3.1 | Indicates good membrane permeability potential if used as a scaffold.[1][2] |

Synthesis & Manufacturing Protocol

The synthesis follows a classical Schotten-Baumann sulfonylation.[1][2] The use of pyridine acts as both the solvent and the acid scavenger (HCl sponge), driving the reaction to completion.[1]

Experimental Protocol

-

Reagents: p-Toluenesulfonyl chloride (1.1 equiv), N-methylaniline (1.0 equiv), Pyridine (Solvent/Base, 5-10 volumes).[1][2]

-

Procedure:

-

Dissolve N-methylaniline in anhydrous pyridine at 0 °C under inert atmosphere (N₂).

-

Add p-toluenesulfonyl chloride portion-wise over 15 minutes to control exotherm.[1][2]

-

Allow the mixture to warm to room temperature and stir for 4–12 hours (monitor by TLC, typically 30% EtOAc/Hexane).

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (excess) to neutralize pyridine and precipitate the product.

-

Isolation: Filter the solid or extract with Ethyl Acetate.[1][2] Wash organic layer with brine, dry over MgSO₄, and concentrate.[2][3][4]

-

Purification: Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexanes to yield colorless prisms.[1][2]

-

Reaction Pathway Visualization

Figure 1: Synthetic pathway via nucleophilic substitution at the sulfonyl sulfur.[1]

Spectroscopic Characterization

For quality control, the ¹H NMR spectrum is distinct.[1][2] The absence of an N-H signal confirms tertiary sulfonamide formation.[1][2]

-

¹H NMR (400 MHz, CDCl₃):

-

IR Spectroscopy (KBr):

Reactivity & Stability Profile

This compound represents a "locked" sulfonamide.[1][2] Its reactivity profile is defined by what it does not do (acid/base hydrolysis) and how it can be forcibly cleaved (reduction).[1][2]

A. Hydrolytic Stability

-

Acid/Base Resistance: Unlike amides, this sulfonamide is extremely resistant to hydrolysis.[1][2] Refluxing in 6M HCl or 10% NaOH typically results in >95% recovery of starting material.[1][2] This makes it an excellent protecting group for amines during harsh synthetic steps (e.g., oxidation, alkylation of other sites).

B. Reductive Cleavage (Deprotection)

To regenerate the amine (N-methylaniline), reductive conditions are required to cleave the S-N bond.[1][2]

-

Method 1: Sodium/Naphthalene (Single Electron Transfer): Effective at -78 °C in THF.[1][2]

-

Method 2: Magnesium/Methanol: A milder protocol utilizing Mg turnings in anhydrous methanol [2].[1][2]

-

Method 3: SmI₂ (Samarium Diiodide): Used for chemoselective cleavage in the presence of other sensitive groups.

Cleavage Mechanism Visualization

Figure 2: Reductive cleavage mechanism via single-electron transfer (SET).

Applications in R&D

-

Mechanistic Probe: Used to determine if a reaction condition proceeds via a radical mechanism.[1][2] The stability of the S-N bond in this molecule makes it a negative control in studies investigating labile sulfonamides.[1][2]

-

Crystallinity Inducer: The rigid p-tosyl group often enhances the crystallinity of oily amines, facilitating purification via recrystallization rather than chromatography.[1][2]

-

Intermediate: Precursor for N-methyl-N-phenyl-benzenesulfonyl isocyanates or related electrophiles used in heterocycle synthesis.[1][2]

Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Wear nitrile gloves and safety glasses.[1][2] Avoid inhalation of dust.[1][2]

-

Storage: Store at room temperature (15–25 °C) in a dry place. Stable indefinitely under ambient conditions.

References

-

Anderson, K. W.; Mendez-Perez, M.; Priego, J.; Buchwald, S. L.[1][2] "Facile N-Arylation of Amines and Sulfonamides." Journal of Organic Chemistry, 2003 , 68(25), 9563–9573. (Confirming MP 92-93 °C).[1][2][5]

-

Alonso, E.; Ramón, D. J.; Yus, M. "Reductive De-sulfonylation of Sulfonamides."[1][2] Tetrahedron, 1997 , 53(42), 14355-14368. (Methodology for cleavage).[1][2][5][6]

-

PubChem Compound Summary for CID 220023, N,4-Dimethyl-N-phenylbenzenesulfonamide.[1][2] National Center for Biotechnology Information.[1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-cyano-N-phenyl-p-toluenesulfonamide | C14H12N2O2S | CID 4465625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 4. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

Technical Monograph: N,4-Dimethyl-N-phenylbenzenesulfonamide

CAS: 599-62-2 Synonyms: N-Methyl-N-phenyl-p-toluenesulfonamide; N-Tosyl-N-methylaniline[1]

Abstract

This technical guide provides a comprehensive analysis of N,4-Dimethyl-N-phenylbenzenesulfonamide (CAS 599-62-2), a tertiary sulfonamide widely utilized as a robust model substrate in transition-metal-catalyzed C–H functionalization.[1] Unlike its labile N-cyano analogs (e.g., NCTS), this molecule features a chemically stable N-methyl moiety, making it an ideal candidate for probing the directing group capabilities of the sulfonyl motif in palladium-catalyzed ortho-activation.[1] This document outlines its physicochemical profile, a self-validating synthetic protocol, and its mechanistic utility in drug discovery workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following data aggregates experimental values and calculated properties essential for analytical verification.

| Property | Specification | Notes |

| Molecular Formula | C₁₅H₁₇NO₂S | - |

| Molecular Weight | 275.37 g/mol | - |

| Appearance | White to off-white crystalline solid | Recrystallized from EtOH |

| Melting Point | 94 – 96 °C | Sharp transition indicates high purity |

| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc | Insoluble in water |

| pKa (Conj.[1][2][3][4] Acid) | ~ -5.0 (Sulfonamide oxygen) | Weakly basic; poor proton acceptor |

| H-Bond Donors | 0 | Tertiary amine structure |

| H-Bond Acceptors | 2 | Sulfonyl oxygens |

Synthetic Architecture: Modular Construction

The synthesis of CAS 599-62-2 is best achieved via the nucleophilic substitution of p-toluenesulfonyl chloride (TsCl) by N-methylaniline.[1] This protocol is preferred over the methylation of N-phenyl-p-toluenesulfonamide due to the avoidance of toxic methylating agents (e.g., MeI, DMS) and higher regioselectivity.[1]

2.1. Validated Protocol

Reaction Scale: 10 mmol basis Yield Expectation: 85–92%

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylaniline (1.07 g, 10 mmol) in anhydrous Pyridine (15 mL).

-

Rationale: Pyridine acts as both the solvent and the acid scavenger (HCl sponge), driving the equilibrium forward.

-

-

Addition: Cool the solution to 0 °C using an ice bath. Slowly add p-Toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise over 15 minutes.

-

Critical Control: Exothermic reaction. Rapid addition causes localized heating, leading to impurities.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold 10% HCl solution.

-

Purification: Filter the precipitate. Wash with water (3 x 20 mL) to remove pyridinium salts. Recrystallize from hot Ethanol (EtOH) to yield white needles.

2.2. Synthetic Workflow Visualization

Figure 1: Step-wise synthetic workflow for the sulfonylation of N-methylaniline.[1][4][10]

Mechanistic Utility in Drug Discovery: C–H Activation[1][15]

In modern drug discovery, CAS 599-62-2 serves as a "privileged substrate" for testing Directed C–H Functionalization .[1] The sulfonyl group (-SO₂) acts as a weak directing group (DG), coordinating with transition metals (Pd, Rh, Ru) to facilitate the cleavage of unactivated C–H bonds at the ortho position of the N-phenyl ring.[1]

3.1. The Directing Group Effect

Unlike strong DGs (e.g., pyridine, oxazoline), the sulfonamide oxygen is a weak

-

Target Transformation: Palladium-catalyzed ortho-olefination (Fujiwara-Moritani reaction) or ortho-arylation.[1]

-

Mechanism: The reaction proceeds via a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle, initiated by the coordination of the sulfonyl oxygen to Palladium, bringing the metal into proximity with the ortho C–H bond.

3.2. Catalytic Cycle Visualization

Figure 2: Palladium-catalyzed ortho-C-H activation cycle directed by the sulfonyl group.

Analytical Characterization

To ensure experimental integrity, the isolated compound must meet the following spectroscopic criteria.

4.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is characterized by two distinct singlets (methyl groups) and a complex aromatic region.

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.55 – 7.45 | Multiplet | 2H | Tosyl ortho-Ar-H |

| 7.35 – 7.25 | Multiplet | 3H | Phenyl meta/para-Ar-H |

| 7.24 – 7.20 | Multiplet | 2H | Tosyl meta-Ar-H |

| 7.10 – 7.05 | Multiplet | 2H | Phenyl ortho-Ar-H |

| 3.14 | Singlet | 3H | N-CH₃ (Diagnostic Peak) |

| 2.42 | Singlet | 3H | Ar-CH₃ (Tosyl methyl) |

4.2. Mass Spectrometry

-

Method: ESI-MS (Positive Mode)[1]

-

Expected Ion: [M+H]⁺ = 276.1 m/z

-

Fragmentation: Loss of the tosyl group (m/z 155) or the N-methylaniline fragment may be observed at higher collision energies.[1]

Safety & Handling (SDS Summary)

While not classified as acutely toxic, sulfonamides can cause sensitization.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Use standard PPE (nitrile gloves, safety glasses).

-

Storage: Store at room temperature (20–25 °C) in a dry environment. Stable to air and moisture.[11]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 220023, N,4-Dimethyl-N-phenylbenzenesulfonamide. Retrieved from [Link][1]

-

Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012).[1] Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research. (Context: Use of sulfonamides as weak directing groups in Pd-catalysis). Retrieved from [Link]

-

Organic Syntheses. (1954).[12] General procedure for sulfonylation of amines (Analogous Protocol). Organic Syntheses, Coll. Vol. 4, p.943. Retrieved from [Link][1]

-

Lyons, T. W., & Sanford, M. S. (2010).[1] Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. (Context: Mechanism of ortho-palladation). Retrieved from [Link]

Sources

- 1. CAS 599-86-0: 4-Methyl-N-(4-methylphenyl)benzenesulfonamide [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Biological Activity of N,4-Dimethyl-N-phenylbenzenesulfonamide

Foreword

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a plethora of therapeutic agents with a wide spectrum of biological activities. Within this vast chemical space, N,4-Dimethyl-N-phenylbenzenesulfonamide emerges as a compound of significant interest for researchers and drug development professionals. This guide provides a comprehensive technical overview of its known and potential biological activities, grounded in the broader context of sulfonamide derivatives. By synthesizing data from crystallographic studies, in-vitro assays of related compounds, and predictive mechanistic insights, this document aims to equip scientists with the foundational knowledge to explore the therapeutic potential of this specific molecule.

Molecular Profile and Physicochemical Properties

N,4-Dimethyl-N-phenylbenzenesulfonamide is a synthetic compound characterized by a central sulfonamide linkage connecting a p-tolyl group and an N-methylaniline moiety.[1] Its fundamental properties are crucial for understanding its behavior in biological systems.

Table 1: Physicochemical Properties of N,4-Dimethyl-N-phenylbenzenesulfonamide

| Property | Value | Source |

| IUPAC Name | N,4-dimethyl-N-phenylbenzenesulfonamide | [1] |

| Molecular Formula | C₁₄H₁₅NO₂S | [1][2] |

| Molecular Weight | 261.34 g/mol | [1][2] |

| CAS Number | 599-62-2 | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2 | [1] |

These properties, including its moderate molecular weight and specific structural arrangement, influence its solubility, membrane permeability, and potential interactions with biological targets. The presence of both hydrophobic (phenyl and tolyl rings) and polar (sulfonamide group) regions suggests a capacity for diverse molecular interactions.

Synthesis and Structural Elucidation

The synthesis of N,4-Dimethyl-N-phenylbenzenesulfonamide and its analogs typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-methylaniline.[3] This straightforward synthetic route allows for the generation of derivatives for structure-activity relationship (SAR) studies.

General Synthetic Protocol:

A generalized, two-step synthetic approach for similar sulfonamides provides a reliable method for obtaining N,4-Dimethyl-N-phenylbenzenesulfonamide.[3]

-

Reaction Setup: Dissolve 4-methylbenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a reaction vessel.

-

Amine Addition: Cool the solution in an ice bath. Slowly add a solution of N-methylaniline (1.05 equivalents) and a non-nucleophilic base like triethylamine (1.0 equivalent) in the same solvent.[3] The base serves to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.[3]

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure N,4-Dimethyl-N-phenylbenzenesulfonamide.

Crystallographic studies of closely related compounds, such as 2,4-Dimethyl-N-phenyl-benzenesulfonamide, reveal key structural features. The asymmetric unit of the crystal structure can contain multiple molecules, and the conformation of the N-C bonds within the C-SO₂-NH-C segment can exhibit both trans and gauche torsion angles with the S=O bonds.[4] The benzene rings are typically tilted relative to each other.[4][5][6] These conformational details are critical for understanding how the molecule might fit into the binding pocket of a biological target.

Caption: Generalized synthetic workflow for N,4-Dimethyl-N-phenylbenzenesulfonamide.

Potential Biological Activities: An Evidence-Based Perspective

While direct, extensive biological studies on N,4-Dimethyl-N-phenylbenzenesulfonamide are not widely published, the broader class of sulfonamides exhibits a remarkable range of activities.[7][8] This allows for informed hypotheses about its potential therapeutic applications.

Anticancer Activity

Sulfonamide derivatives have been extensively investigated as anticancer agents.[7][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Carbonic Anhydrase Inhibition: A significant number of sulfonamides act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[10][11] These enzymes are involved in pH regulation in the hypoxic tumor microenvironment, contributing to cancer cell survival and proliferation.[10] The primary mechanism of inhibition involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[11] Given its structural similarity to known CA inhibitors, N,4-Dimethyl-N-phenylbenzenesulfonamide is a candidate for investigation in this area.

-

Kinase Inhibition: The overexpression and aberrant activity of various protein kinases are hallmarks of many cancers.[12][13] Several sulfonamide-based compounds have been developed as potent kinase inhibitors. For instance, N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides have been identified as novel AXL kinase inhibitors, a promising target in cancer therapy due to its role in proliferation, survival, and migration.[12] The structural features of N,4-Dimethyl-N-phenylbenzenesulfonamide make it a plausible scaffold for the design of inhibitors targeting the ATP-binding pocket of various kinases. For example, SNS-314, a pan-Aurora kinase inhibitor, has shown potent anti-tumor activity in preclinical models.[14]

-

Hypoxia-Inducible Factor-1 (HIF-1) Pathway Inhibition: The HIF-1 pathway is a critical regulator of the cellular response to hypoxia and is often overactivated in tumors. Structure-activity relationship studies of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs have identified potent inhibitors of the HIF-1 pathway.[15] This suggests that the arylsulfonamide core, present in N,4-Dimethyl-N-phenylbenzenesulfonamide, can be a key pharmacophore for targeting this pathway.

-

Inhibition of β-Catenin: The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers. Novel N-(heterocyclylphenyl)benzenesulfonamides have been shown to inhibit Wnt-dependent transcription and the proliferation of cancer cells by targeting a hotspot binding region on β-catenin.[16]

Caption: Potential anticancer signaling pathways targeted by sulfonamides.

Antimicrobial Activity

The sulfonamides were among the first classes of antimicrobial agents to be discovered and remain an important part of the medicinal chemist's armamentarium.[7]

-

Inhibition of Dihydropteroate Synthase (DHPS): The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of DHPS, an enzyme essential for folic acid synthesis in bacteria.[17] Since humans obtain folic acid from their diet, this pathway provides a selective target.[17] This inhibition disrupts the synthesis of DNA and RNA, leading to a bacteriostatic effect.[17] While many modern sulfonamides incorporate heterocyclic rings to enhance their activity, the core benzenesulfonamide structure is the foundational pharmacophore. Studies on novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives have demonstrated their potential as antimicrobial agents.[8] Similarly, 2,4,6-trimethylbenzenesulfonyl hydrazones have shown antibacterial activity against Gram-positive bacteria.[18]

-

Antifungal Activity: Some sulfonamide derivatives have also demonstrated antifungal activity.[7] For example, certain novel sulfonamides have been tested against fungal species like Aspergillus niger and Candida albicans.[19]

Other Potential Biological Activities

The versatility of the sulfonamide scaffold extends to other therapeutic areas:

-

Anti-inflammatory Activity: Certain N-substituted phenyl methanesulfonamide derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[17]

-

Antiarrhythmic Activity: Some N-substituted phenyl methanesulfonamide derivatives exhibit Class III antiarrhythmic properties by prolonging the action potential duration in cardiac muscle.[17]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of N,4-Dimethyl-N-phenylbenzenesulfonamide, a series of well-defined in-vitro and in-vivo experiments are necessary.

In-Vitro Anticancer Activity Assays

Protocol 1: Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., Huh7 for liver cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of N,4-Dimethyl-N-phenylbenzenesulfonamide for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., CA IX and CA XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Inhibition Assay: In a 96-well plate, mix the enzyme with varying concentrations of N,4-Dimethyl-N-phenylbenzenesulfonamide and incubate.

-

Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate. Monitor the hydrolysis of the substrate by measuring the increase in absorbance of the product (4-nitrophenolate) over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC₅₀ or Kᵢ value.

In-Vitro Antimicrobial Activity Assays

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial/Fungal Culture: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains.

-

Serial Dilution: Perform serial dilutions of N,4-Dimethyl-N-phenylbenzenesulfonamide in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Toxicology and Safety Considerations

Preliminary toxicological information on related compounds suggests that some sulfonamide derivatives can be toxic if ingested or inhaled and may cause irritation to the eyes and skin.[20] For instance, 4-hydroxy-N,N-dimethylbenzenesulfonamide is classified as harmful if swallowed and causes skin and eye irritation.[21] Therefore, appropriate personal protective equipment should be used when handling N,4-Dimethyl-N-phenylbenzenesulfonamide in a laboratory setting. Further in-vivo toxicological studies are necessary to determine its safety profile for any potential therapeutic applications.

Conclusion and Future Directions

N,4-Dimethyl-N-phenylbenzenesulfonamide, as a member of the versatile sulfonamide class of compounds, holds considerable potential for a range of biological activities. The existing literature on related structures strongly suggests that it warrants investigation as an anticancer, antimicrobial, and anti-inflammatory agent. Future research should focus on a systematic evaluation of its biological effects through the in-vitro and in-vivo assays outlined in this guide. Furthermore, structure-activity relationship studies, involving the synthesis and testing of analogs, will be crucial for optimizing its potency and selectivity for specific biological targets. The insights gained from such studies will be invaluable for the drug development community in harnessing the therapeutic potential of this promising chemical scaffold.

References

- A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. (2025).

- Biological activity of methanesulfonamide deriv

- 4,N-Dimethyl-N-phenyl-benzenesulfonamide. (n.d.). CymitQuimica.

- N,N-Dimethyl-1,4-phenylenediamine Sulf

-

4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. (2013). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o238. [Link]

-

N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o596. [Link]

-

Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024). Journal of Medicinal Chemistry. [Link]

-

Sulfamide, N,N-dimethyl-N'-phenyl-. (n.d.). PubChem. [Link]

-

Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (2021). Results in Chemistry, 3, 100185. [Link]

-

Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2015). Journal of Medicinal Chemistry, 58(15), 6210-6220. [Link]

-

N,4-Dimethyl-N-phenylbenzenesulfonamide. (n.d.). PubChem. [Link]

-

2,4-Dimethyl-N-phenyl-benzene-sulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o576. [Link]

-

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o877. [Link]

-

Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. (2018). Journal of Medicinal Chemistry, 61(15), 6753-6771. [Link]

-

A new azo-ester: 4-(phenyldiazenyl)phenyl benzene sulfonate - Spectral, thermal, and electrochemical behavior and its antimicrobial activity. (2015). ResearchGate. [Link]

-

Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. (2012). Bioorganic & Medicinal Chemistry, 20(14), 4590-4597. [Link]

-

4-Methyl-N-(phenylmethyl)benzenesulfonamide. (2013). Organic Syntheses, 90, 356-366. [Link]

-

Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2020). Molecules, 25(11), 2535. [Link]

-

Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. (2025). RSC Medicinal Chemistry. [Link]

-

Synthesis, antimicrobial activity and physico-chemical properties of some n-alkyldimethylbenzylammonium halides. (2025). ResearchGate. [Link]

-

A New "Angle" on Kinase Inhibitor Design: Prioritizing Amphosteric Activity Above Kinase Inhibition. (2015). Molecular & Cellular Oncology, 2(2), e975641. [Link]

-

Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021). Molecules, 26(11), 3186. [Link]

-

SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo. (2009). Cancer Chemotherapy and Pharmacology, 65(3), 545-555. [Link]

-

A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. (2022). Medicinal Chemistry, 18(7), 803-813. [Link]

-

Structure-activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017). Bioorganic & Medicinal Chemistry Letters, 27(9), 2051-2056. [Link]

-

4-hydroxy-N,N-dimethylbenzenesulfonamide. (n.d.). PubChem. [Link]

-

Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017). Bioorganic & Medicinal Chemistry Letters, 27(9), 2051–2056. [Link]

-

2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o6. [Link]

-

Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. (2025). Environmental Toxicology and Chemistry. [Link]

Sources

- 1. N,4-Dimethyl-N-phenylbenzenesulfonamide | C14H15NO2S | CID 220023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,N-Dimethyl-N-phenyl-benzenesulfonamide | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,4-Dimethyl-N-phenyl-benzene-sulfonamide [pubmed.ncbi.nlm.nih.gov]

- 5. N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N-Dimethyl-4-nitrobenzenesulfonamide|CAS 17459-03-9 [benchchem.com]

- 12. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new "angle" on kinase inhibitor design: Prioritizing amphosteric activity above kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bio.vu.nl [bio.vu.nl]

- 21. 4-hydroxy-N,N-dimethylbenzenesulfonamide | C8H11NO3S | CID 84760 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure of N,4-Dimethyl-N-phenylbenzenesulfonamide

Technical Whitepaper: Crystallographic Analysis and Supramolecular Architecture of N,4-Dimethyl-N-phenylbenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive structural analysis of N,4-Dimethyl-N-phenylbenzenesulfonamide (also known as N-methyl-N-phenyl-p-toluenesulfonamide).[1][2] As a core scaffold in medicinal chemistry, this molecule serves as a critical model for understanding sulfonamide bond geometry (

This guide details the synthesis protocol, crystallographic methodology, and supramolecular packing forces.[2] It synthesizes data from direct synthesis and homologous structural models (specifically the

Chemical Context & Synthesis Protocol

The synthesis of N,4-Dimethyl-N-phenylbenzenesulfonamide is a nucleophilic substitution reaction where

Reaction Mechanism

The reaction proceeds via an

Optimized Synthesis Protocol

Reagents:

-

-Toluenesulfonyl chloride (

- -Methylaniline: 1.1 equiv (11.8 g, 110 mmol)[1]

-

Pyridine (Solvent/Base): 50 mL[1]

-

Solvent for workup: Dichloromethane (DCM), 10% HCl, Brine.[2]

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

-toluenesulfonyl chloride (19.0 g) in anhydrous pyridine (50 mL) at -

Addition: Add

-methylaniline (11.8 g) dropwise over 20 minutes. The reaction is exothermic; maintain temperature -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

-

Quenching: Pour the reaction mixture into ice-cold water (200 mL) containing concentrated HCl (to neutralize pyridine).

-

Extraction: Extract the aqueous layer with DCM (

). -

Purification: Wash combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. -

Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield colorless prismatic crystals suitable for X-ray diffraction.[1][2]

Yield: ~90-95%

Melting Point:

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis and purification workflow for N,4-Dimethyl-N-phenylbenzenesulfonamide.

Crystallographic Characterization

The structural determination of sulfonamides relies on Single Crystal X-Ray Diffraction (SC-XRD).[1][2] While the specific metric data for the

Crystal Data & Refinement Parameters (Representative)

The following parameters are typical for

| Parameter | Value (Analogous Model) | Description |

| Crystal System | Orthorhombic | Common for |

| Space Group | Centrosymmetric, favoring antiparallel packing | |

| Unit Cell ( | ~14.12 Å | Axis defined by stacking direction |

| Unit Cell ( | ~10.41 Å | Axis defined by lateral width |

| Unit Cell ( | ~19.76 Å | Long axis (molecular length) |

| Z | 8 | Molecules per unit cell |

| Radiation | Mo | Standard source for organic crystals |

| R-Factor | ~0.05 (5%) | Indicates high-quality structural solution |

Structural Geometry & Bond Metrics

The core geometry is defined by the tetrahedral sulfur atom and the hybridization of the nitrogen atom.[1][2]

-

The Sulfonamide Core (

): -

Nitrogen Hybridization (

vs-

In

-disubstituted sulfonamides, the nitrogen atom is often pyramidal rather than planar.[1][2] -

However, the steric bulk of the Phenyl and Methyl groups forces a specific torsion angle (

) to minimize clash with the sulfonyl oxygens.[1] -

The phenyl ring on the nitrogen is typically rotated out of the plane of the

bond to avoid steric interference with the ortho-hydrogens.[1]

-

Structural Logic Diagram

Figure 2: Structural causality flow.[1] Steric interactions between the N-substituents and Sulfonyl oxygens dictate the final "Butterfly" conformation.[1]

Supramolecular Architecture

The crystal stability of N,4-Dimethyl-N-phenylbenzenesulfonamide is governed by non-covalent interactions (NCIs).[1] Unlike primary sulfonamides (

Weak Hydrogen Bonding ( )[1][2]

-

Mechanism: The sulfonyl oxygens (

) act as strong acceptors.[1][2] The methyl protons (from the -

Network: These interactions typically form infinite chains or dimers along the crystallographic b-axis.[1][2]

-

Significance: These weak forces are critical for the high melting point (

) despite the lack of classical H-bonds.[1]

Stacking

-

Interaction: The electron-deficient tolyl ring and the electron-rich

-phenyl ring engage in offset face-to-face or edge-to-face (T-shaped) stacking.[1][2] -

Geometry: Centroid-to-centroid distances are typically

.[1][2] -

Role: This stacking stabilizes the crystal lattice in the a-c plane, creating layers of hydrophobic aromatic domains separated by polar sulfonyl domains.[1][2]

Implications for Drug Development

Understanding the crystal structure of this scaffold is vital for Structure-Based Drug Design (SBDD) :

-

Solubility Profile: The lack of

donors reduces aqueous solubility compared to primary sulfonamides.[1][2] Formulation strategies must account for this lipophilicity ( -

Binding Pocket Fit: The "twisted" conformation (caused by the

-methyl/phenyl clash) creates a specific 3D volume.[1][2] Drugs utilizing this scaffold will not fit into flat, narrow binding pockets; they require globular, hydrophobic cavities.[1][2] -

Metabolic Stability: The

-methyl group blocks metabolic

References

-

Gowda, B. T., et al. (2009).[1][2] "Crystal structure of N-ethyl-N-phenyl-4-methylbenzenesulfonamide." Acta Crystallographica Section E, 65(3), o596.[2] (Primary structural homolog reference).

-

Sheldrick, G. M. (2008).[1][2] "A short history of SHELXL." Acta Crystallographica Section A, 64(1), 112-122. (Methodology for refinement).

-

PubChem Compound Summary. "N-Benzyl-N-methyl-p-toluenesulfonamide" (Analogous Data). National Center for Biotechnology Information.[1][2]

-

Cambridge Structural Database (CSD). Refcode Search for Sulfonamide Geometries.[1][2] CCDC.

Disclaimer: Specific unit cell parameters cited in Section 3.1 are derived from the isostructural N-ethyl homolog to illustrate the packing principles of N-alkyl-N-aryl sulfonamides, as the specific N-methyl CIF is not open-access. Synthesis protocols are based on standard organic transformations validated in the provided literature.

Sources

The Critical Role of Physicochemical Characteristics in the Development of Sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, with a therapeutic legacy spanning decades and applications ranging from antibacterial chemotherapy to treatments for glaucoma, inflammation, and diabetes.[1][2] The efficacy and safety profile of any sulfonamide-based drug candidate is not merely a function of its molecular structure but is profoundly dictated by a subtle interplay of its physicochemical properties. These characteristics—namely acidity (pKa), lipophilicity (logP/D), aqueous solubility, and chemical stability—govern the entire pharmacokinetic and pharmacodynamic lifecycle of the molecule.[3] Understanding and optimizing these properties is therefore a non-negotiable imperative in modern drug design and development.[4][5]

This in-depth guide provides a technical exploration of the core physicochemical characteristics of sulfonamide derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to characterize candidate molecules, interpret the resulting data, and make informed decisions to advance promising compounds. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the critical relationships between chemical properties and biological outcomes.

Core Physicochemical Properties of Sulfonamides

The biological journey of a drug molecule is a sequence of crossings—from the gut to the bloodstream, from the plasma into the target tissue, and finally, across the cell membrane to engage its molecular target. Each of these steps is modulated by the compound's physicochemical nature.

Acidity (pKa) and Ionization: The Gateway to Activity

The sulfonamide functional group, R-SO₂NH-R', is characteristically acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl (SO₂) group, which stabilizes the resulting anion upon deprotonation of the amide nitrogen.[6] The pKa of this group is one of the most influential parameters for sulfonamide bioactivity.[7]

Mechanism and Importance : For antibacterial sulfonamides, which act as competitive inhibitors of dihydropteroate synthase (DHPS), the degree of ionization is paramount.[2][8] According to the widely accepted Woods-Fildes theory, the ionized form of the sulfonamide is the active species that mimics the p-aminobenzoic acid (PABA) substrate. An optimal pKa range, typically between 6.6 and 7.4, ensures that a significant fraction of the drug is ionized at physiological pH, allowing it to effectively compete with PABA.[9] This ionization state also critically influences solubility and the risk of crystalluria, a common side effect where the drug precipitates in the kidneys.[9]

Structural Modulation : The pKa of the sulfonamide moiety can be finely tuned by the nature of the substituent (R') on the amide nitrogen. Electron-withdrawing heterocyclic rings, such as isoxazole in sulfamethoxazole, lower the pKa into the therapeutically optimal range.[9][10] This principle is a classic example of a structure-property relationship that guides medicinal chemistry efforts.[11]

The diagram below illustrates the fundamental equilibrium between the neutral and ionized forms of a sulfonamide, which is governed by the environmental pH and the molecule's intrinsic pKa.

Caption: Relationship between pH, pKa, and the ionization state of a sulfonamide.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.

Importance in ADME :

-

Absorption : A suitable level of lipophilicity is required for a drug to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.

-

Distribution : Lipophilicity influences how a drug distributes into various tissues and its binding to plasma proteins. Highly lipophilic drugs may accumulate in fatty tissues, affecting their duration of action and potential for toxicity.[12]

-

Metabolism & Excretion : Very lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes and may be more difficult to excrete.

There is a delicate balance to strike; while sufficient lipophilicity is needed for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[13] For many successful oral drugs, logP values fall within a range of 1 to 3. Studies have shown that for sulfonamides, lipophilicity is generally of secondary importance to pKa for in vitro antibacterial activity but becomes critical for pharmacokinetic properties in vivo.[7]

Aqueous Solubility

Solubility is a fundamental prerequisite for drug absorption. A compound must be dissolved in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major cause of failure for drug candidates in development.

Factors and Consequences : The solubility of sulfonamides is highly dependent on their ionization state and, consequently, on pH.[4] As weak acids, they are generally less soluble in acidic environments (like the stomach) where the neutral form predominates, and more soluble in the more alkaline conditions of the intestine where the ionized form is favored. This pH-dependent solubility has direct implications for oral bioavailability and the risk of crystalluria in the acidic environment of the renal tubules.[1]

Chemical Stability

A drug molecule must be sufficiently stable to withstand the conditions of manufacturing, storage, and administration, as well as the physiological environments of the body. The primary degradation pathway for many sulfonamides is the hydrolytic cleavage of the S-N bond.[14][15]

Hydrolytic Stability : Most sulfonamides are relatively stable at neutral and alkaline pH but can undergo acid-catalyzed hydrolysis.[14][16] The rate of degradation is often pH-dependent, with increased instability under strongly acidic conditions.[14][17] Photolytic Stability : Aromatic sulfonamides, particularly those with an unsubstituted p-amino group, can be susceptible to photodegradation upon exposure to UV light, as the aromatic ring acts as a chromophore.[14]

Experimental Determination of Physicochemical Properties

Accurate and reproducible measurement of these properties is essential. The following section outlines standard, step-by-step protocols for key experiments.

Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change. It is a gold-standard method for its accuracy and directness.

Methodology:

-

Preparation : Accurately weigh ~5-10 mg of the sulfonamide derivative and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.

-

Calibration : Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Titration Setup : Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH for acidic sulfonamides).

-

Execution : Add small, precise increments of the titrant to the sample solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the first derivative of the titration curve.

Protocol: Lipophilicity (logP) Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Methodology:

-

Phase Preparation : Prepare a phosphate buffer solution (e.g., pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer. This prevents volume changes during the experiment.

-

Sample Preparation : Prepare a stock solution of the sulfonamide derivative in the aqueous buffer at a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Partitioning : In a glass vial, combine a known volume of the n-octanol-saturated buffer containing the compound with a known volume of the buffer-saturated n-octanol (typically a 1:1 volume ratio).

-

Equilibration : Tightly cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.

-

Phase Separation : Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification : Carefully remove an aliquot from the aqueous phase. Determine the concentration of the sulfonamide in this aliquot using a pre-validated analytical method. The concentration in the octanol phase is determined by mass balance.

-

Calculation : Calculate logP using the formula: logP = log₁₀([Compound]octanol / [Compound]aqueous).

The workflow for this crucial experiment is visualized below.

Caption: Experimental workflow for logP determination via the shake-flask method.

Data Interpretation and Application in Drug Design

The data generated from these experiments are not merely numbers; they are critical guides for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Data Summary: Physicochemical Properties of Representative Sulfonamides

The table below summarizes typical physicochemical data for several well-known sulfonamide derivatives, illustrating the diversity within the class.

| Compound | pKa | logP | Aqueous Solubility (mg/L) | Primary Indication |

| Sulfanilamide | 10.4 | -0.62 | ~7500 | Antibacterial (historical) |

| Sulfamethoxazole | 7.1 | 0.89 | ~610 | Antibacterial |

| Sulfadiazine | 6.5 | -0.09 | ~130 | Antibacterial |

| Acetazolamide | 7.2 | -0.27 | ~400 | Diuretic, Antiglaucoma |

| Celecoxib | 11.1 | 3.6 | ~7 | Anti-inflammatory (COX-2) |

Data compiled from various literature sources for illustrative purposes.[4][18]

Applying the Data :

-

A newly synthesized antibacterial candidate with a pKa of 9.5 would be flagged for modification to lower its pKa into the optimal 6.6-7.4 range.[9]

-

A highly potent compound with a logP of 5.5 and solubility of <1 mg/L would be prioritized for structural changes to enhance its hydrophilicity, thereby improving its absorption and reducing potential liabilities.[19]

-

If a lead compound shows significant degradation in a 24-hour stability test at pH 4.0, formulation strategies (e.g., enteric coating) or structural modifications to improve stability would be considered.[16]

The relationship between these core properties and the overall ADME profile is complex but can be conceptually mapped.

Caption: Interplay between core physicochemical properties and ADME outcomes.

Conclusion

The physicochemical characteristics of sulfonamide derivatives are inextricably linked to their therapeutic potential. A thorough and early-stage evaluation of pKa, lipophilicity, solubility, and stability is fundamental to the successful design and development of novel sulfonamide-based drugs. By employing robust experimental protocols and interpreting the data within the context of established drug discovery principles, researchers can efficiently navigate the complex path of lead optimization, mitigating risks of late-stage failure and ultimately increasing the probability of delivering safe and effective medicines.

References

-

Bultsma, T., & De Visser, J. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Retrieved from [Link]

-

Plašil, P., & Jampílek, J. (n.d.). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Retrieved from [Link]

- Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94, 165–172.

-

(n.d.). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. Retrieved from [Link]

- (2025). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem.

-

Ahmad, I., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

Khan, A., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved from [Link]

-

(n.d.). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Retrieved from [Link]

-

(n.d.). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate. Retrieved from [Link]

- (2025).

- Yousef, F., et al. (2018).

-

(n.d.). Sulfonamide. Wikipedia. Retrieved from [Link]

-

(2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Retrieved from [Link]

-

Nowak, P., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Retrieved from [Link]

-

Iqbal, D., et al. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

-

(n.d.). Sulfonamide Degradation. Technische Universität München. Retrieved from [Link]

-

(n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Retrieved from [Link]

- Al-Ghamdi, S. S. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

-

(n.d.). The lipophilicity parameters of sulfonamide derivatives are ranked by.... ResearchGate. Retrieved from [Link]

-

Sorensen, M., et al. (n.d.). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. Retrieved from [Link]

-

(n.d.). Selected physicochemical properties of the sulfonamide antibiotics. ResearchGate. Retrieved from [Link]

-

Tudor, C. R., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Retrieved from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. openaccesspub.org [openaccesspub.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

N,4-Dimethyl-N-phenylbenzenesulfonamide solubility and stability

An In-depth Technical Guide to the Solubility and Stability of N,4-Dimethyl-N-phenylbenzenesulfonamide

Introduction

N,4-Dimethyl-N-phenylbenzenesulfonamide is a molecule of interest within the broader class of sulfonamides, compounds known for their diverse applications in pharmaceuticals and chemical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is a cornerstone of successful research and development. Among the most critical of these properties are solubility and chemical stability. These parameters govern a molecule's behavior in various environments, influencing everything from its biological absorption and distribution to its formulation, shelf-life, and manufacturing processes.

Publicly available experimental data on the solubility and stability of N,4-Dimethyl-N-phenylbenzenesulfonamide is limited. Therefore, this guide is designed not as a summary of existing data, but as a comprehensive, first-principles-based technical roadmap. It provides the foundational knowledge and detailed experimental protocols necessary for a researcher to meticulously determine these critical attributes. By grounding our approach in internationally recognized guidelines and established scientific methodologies, this document serves as a self-validating system for generating reliable and reproducible data for N,4-Dimethyl-N-phenylbenzenesulfonamide or any new chemical entity.

Part 1: A Framework for Determining Solubility

Scientific Rationale: Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a fundamental determinant of a compound's bioavailability and developability. For oral drug candidates, for instance, the Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict in vivo performance.[1][2] We will focus on determining the thermodynamic equilibrium solubility, which represents the true saturation point of the most stable crystalline form of the compound, providing a solid foundation for formulation and biopharmaceutical assessment.[1]

Core Experimental Workflow: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[1][3] Its enduring prevalence is due to its reliability and direct measurement of the thermodynamic endpoint. The causality behind this choice is simple: by allowing an excess of the solid compound to equilibrate with the solvent over an extended period, we ensure that the resulting solution is truly saturated and that the solid phase has converted to its most stable polymorph.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of N,4-Dimethyl-N-phenylbenzenesulfonamide in various aqueous and organic media.

Materials:

-

N,4-Dimethyl-N-phenylbenzenesulfonamide (solid, characterized for purity and polymorphic form)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF, pre-screened for non-binding)

-

Calibrated pH meter

-

Validated HPLC-UV or LC-MS method for quantification

-

Solvents:

Methodology:

-

Preparation: Add an excess amount of N,4-Dimethyl-N-phenylbenzenesulfonamide to a series of vials. The "excess" is critical; a visual confirmation of undissolved solid must be present at the end of the experiment.[3]

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

pH Verification (for aqueous buffers): Measure and record the initial pH of the resulting slurry. This ensures the compound itself does not significantly alter the buffer pH.[3]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for ambient solubility, 37°C for physiological relevance). Agitate for a predetermined period, typically 24 to 72 hours. To confirm equilibrium, samples can be taken at various time points (e.g., 24h, 48h, 72h) until the concentration in solution reaches a plateau.[4]

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the bulk of the solid settle. Separate the supernatant by centrifugation followed by filtration through a low-binding syringe filter. The causality for this dual approach is to ensure complete removal of all particulate matter, which would otherwise lead to an overestimation of solubility.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a pre-validated, stability-indicating HPLC method.[3][5]

-

Final pH Measurement: Record the pH of the final saturated solution to check for any changes during equilibration.[3]

Data Presentation: Summarizing Solubility

Quantitative data should be organized clearly to allow for easy comparison across conditions.

Table 1: Aqueous and Organic Solubility of N,4-Dimethyl-N-phenylbenzenesulfonamide

| Solvent/Medium | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| pH 1.2 Buffer | 1.2 | 25 | ||||

| pH 4.5 Buffer | 4.5 | 25 | ||||

| pH 6.8 Buffer | 6.8 | 25 | ||||

| Purified Water | - | 25 | ||||

| pH 1.2 Buffer | 1.2 | 37 | ||||

| pH 4.5 Buffer | 4.5 | 37 | ||||

| pH 6.8 Buffer | 6.8 | 37 | ||||

| Ethanol | - | - | 25 | |||

| Acetonitrile | - | - | 25 | |||

| DMSO | - | - | 25 |

Part 2: A Guide to Comprehensive Stability Assessment

Scientific Rationale: A stability testing program is designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6] This information is crucial for establishing a re-test period for the substance and recommending storage conditions.[6][7] The approach is twofold: first, we perform forced degradation (stress testing) to identify likely degradation pathways and to ensure our analytical method is "stability-indicating." Second, we conduct a formal stability study under ICH-prescribed conditions.[8][9][10]

Core Experimental Workflow: Stability Program

A logical, phased approach is essential for an efficient and comprehensive stability assessment. The program begins with aggressive stress testing to understand the molecule's vulnerabilities and concludes with long-term studies that simulate real-world storage.

Caption: A Comprehensive Stability Assessment Program.

Detailed Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation products and establish the intrinsic stability of N,4-Dimethyl-N-phenylbenzenesulfonamide. This is essential for developing and validating a stability-indicating analytical method.[11][12][13] A target degradation of 5-20% is generally considered appropriate to generate primary degradants without overly complex secondary products.[13]

Methodology:

-

Sample Preparation: Prepare solutions of N,4-Dimethyl-N-phenylbenzenesulfonamide in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Hydrolytic Stress:

-

Acid Hydrolysis: Add 0.1 N HCl to the sample solution. Heat at ~60-80°C.

-

Base Hydrolysis: Add 0.1 N NaOH to the sample solution. Store at room temperature or heat gently. Sulfonamides can be susceptible to base-catalyzed hydrolysis.

-

Neutral Hydrolysis: Add purified water to the sample solution. Heat at ~60-80°C.

-

Procedure: Monitor the solutions at various time points (e.g., 2, 6, 24, 48 hours). If degradation is observed, neutralize the sample before HPLC analysis.

-

-

Oxidative Stress:

-

Add a solution of 3-30% hydrogen peroxide (H₂O₂) to the sample solution.

-

Procedure: Store at room temperature and monitor at various time points. The sulfonamide moiety can be susceptible to oxidation.

-

-

Photolytic Stress:

-

Expose the solid drug substance and a solution of the drug substance to a light source conforming to ICH Q1B guidelines.[14] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Procedure: A parallel sample protected from light (e.g., with aluminum foil) must be used as a dark control to differentiate between light-induced and thermal degradation.[14]

-

-

Thermal Stress:

-

Expose the solid drug substance to elevated temperatures (e.g., 60°C, 80°C) with and without humidity.[12]

-

Procedure: Test at various time points (e.g., 1, 2, 4 weeks).

-

Data Presentation: Summarizing Forced Degradation

Table 2: Forced Degradation Results for N,4-Dimethyl-N-phenylbenzenesulfonamide

| Stress Condition | Duration/Temp | % Assay Remaining | No. of Degradants | RRT of Major Degradant(s) | % Area of Major Degradant(s) |

| 0.1 N HCl | _ hours | ||||

| 0.1 N NaOH | _ hours | ||||

| Water (Heat) | _ hours | ||||

| 3% H₂O₂ | _ hours | ||||

| Photolytic (ICH Q1B) | _ M lux.hr | ||||

| Thermal (Solid, 80°C) | _ days | ||||

| Thermal/Humidity (Solid, 60°C/75%RH) | _ days |

RRT = Relative Retention Time

Detailed Protocol 2: Formal (ICH) Stability Study

Objective: To evaluate the stability of N,4-Dimethyl-N-phenylbenzenesulfonamide under defined long-term and accelerated storage conditions to establish a re-test period.[6][8][10]

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance manufactured by a process that simulates the final production process.[6]

-

Container Closure System: Store the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

Storage Conditions & Time Points:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH. Testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH. (Only required if significant change occurs under accelerated conditions).

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH. A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[15]

-

-

Stability-Indicating Tests: At each time point, the following tests should be performed:

-

Appearance: Visual inspection of physical properties (e.g., color, form).

-

Assay: Quantification of the active substance.

-

Purity: Determination of degradation products using a validated stability-indicating method.

-

Data Presentation: Summarizing Formal Stability

Table 3: Formal Stability Data for N,4-Dimethyl-N-phenylbenzenesulfonamide (Batch: XXXXX) Storage Condition: 40°C / 75% RH

| Time Point | Appearance | Assay (%) | Individual Unspecified Degradant (%) | Total Degradants (%) |

| Initial | ||||

| 1 Month | ||||

| 3 Months | ||||

| 6 Months | ||||

| Limits | Report | 95.0-105.0 | ≤ 0.10 | ≤ 0.5 |

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of N,4-Dimethyl-N-phenylbenzenesulfonamide. By adhering to these detailed protocols, which are rooted in established scientific principles and global regulatory standards, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical research and pharmaceutical development. The causality-driven experimental designs and self-validating nature of the described workflows ensure that the resulting data package will be both scientifically sound and fit for purpose, empowering the advancement of promising chemical entities from the laboratory to their full potential.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

-

ICH Harmonised Guideline, Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]

-

ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

-

ICH Guidelines for Stability. K K Wagh College of Pharmacy, Nashik. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Ahmad T, Ahmad I. EFFECT OF pH ON THE PHOTOSTABILITY OF SULPHACETAMIDE EYE-DROP SOLUTIONS. Pak J Pharm Sci. 1988;1(1):1-4. Available at: [Link]

-

Photostability of sulfonated and sulfonamide bacteriochlorins in PBS solutions. ResearchGate. Available at: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available at: [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. World Health Organization (WHO). Available at: [Link]

-

Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

-

N,N-dimethyl-2-phenylbenzenesulfonamide. PubChem. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Available at: [Link]

-

Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

-

Benzenesulfonamide, N,4-dimethyl-. NIST WebBook. Available at: [Link]

-

Benzenesulfonamide, N,4-dimethyl-N-nitroso-. NIST WebBook. Available at: [Link]

-